3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran and dimethoxybenzyl groups in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the triazolo-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The presence of benzofuran and dimethoxybenzyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but lacks the benzofuran and dimethoxybenzyl groups.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Contains a tetrazine ring instead of a thiadiazole ring.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which confer distinct pharmacological properties. The presence of benzofuran and dimethoxybenzyl groups enhances its biological activity and makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H16N4O3S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N4O3S/c1-25-15-8-7-12(9-16(15)26-2)10-18-23-24-19(21-22-20(24)28-18)17-11-13-5-3-4-6-14(13)27-17/h3-9,11H,10H2,1-2H3 |
InChI Key |
ICHPNDHALCTTGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4)OC |
Origin of Product |
United States |
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